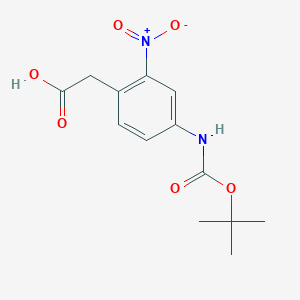

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitro group on a phenyl ring, with an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid typically involves the following steps:

Nitration of Phenylacetic Acid: The starting material, phenylacetic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the carboxyl group.

Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid can undergo several types of chemical reactions:

Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

Reduction: Hydrogen gas over palladium on carbon (Pd/C), tin(II) chloride (SnCl2).

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine.

Reduction: Reduction of the nitro group yields the corresponding amine.

Aplicaciones Científicas De Investigación

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-(Tert-butoxycarbonylamino)cyclohexyl)acetic acid: Similar structure with a cyclohexyl ring instead of a phenyl ring.

4-[(Tert-butoxycarbonyl)amino]butanoic acid: Another Boc-protected amino acid derivative.

Uniqueness

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is unique due to the presence of both a nitro group and a Boc-protected amino group on the phenyl ring. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.

Actividad Biológica

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid (CAS No. 512180-63-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₆N₂O₆

- Molecular Weight : 296.28 g/mol

- Density : 1.36 g/cm³

- Boiling Point : 403.5 °C

- Flash Point : 197.8 °C

The compound features a nitrophenyl group that is known to influence its biological interactions, particularly in enzyme inhibition and antimicrobial activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives of nitrophenyl acetic acids have shown effective inhibition against various strains of bacteria, including multi-drug resistant (MDR) strains.

- Mechanism of Action : The antibacterial activity is primarily attributed to the compound's ability to inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibition leads to cell death or stasis in bacterial populations.

Case Studies

-

Inhibition of Bacterial Topoisomerases :

- A study demonstrated that compounds with similar structures showed dual inhibition of DNA gyrase and topoisomerase IV from Escherichia coli, leading to potent antibacterial effects against Gram-positive and Gram-negative bacteria. The effectiveness was evaluated in vivo using mouse models infected with resistant strains of Staphylococcus aureus .

- Synthesis and Evaluation :

Research Findings

Several key findings have emerged from the research on this compound:

- Broad-Spectrum Activity : Compounds related to this compound exhibit broad-spectrum activity against various pathogens, including those responsible for serious infections .

- Safety Profile : Preliminary toxicity assessments suggest that while the compound is effective against bacteria, it maintains a favorable safety profile in mammalian cells, making it a candidate for further development .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies involving similar compounds.

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-nitrophenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDVJUQDFSSGCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446589 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512180-63-1 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.